3-Chloro-4-phenyl-1,2,5-thiadiazole
Overview
Description
3-Chloro-4-phenyl-1,2,5-thiadiazole is a heterocyclic compound that contains a thiadiazole ring, which is a five-membered ring consisting of one sulfur atom and two nitrogen atoms. This compound is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The molecular formula of this compound is C8H5ClN2S, and it has a molecular weight of 196.66 g/mol .
Mechanism of Action
Target of Action
3-Chloro-4-phenyl-1,2,5-thiadiazole is a compound that has been found to have significant biological activity. The primary targets of this compound are various bacterial strains such as Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Proteus . It also targets Gram-positive bacteria such as Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, alfa Streptococcus haemolyticus, and Enterococcus faecium .
Mode of Action
The mode of action of this compound involves its interaction with these bacterial targets, resulting in an inhibitory effect on their growth . This compound has been found to have an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those related to bacterial growth and replication . By inhibiting these pathways, this compound disrupts the normal functioning of the bacteria, leading to their eventual death .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and replication . This leads to a decrease in the population of the targeted bacteria, thereby helping to control bacterial infections .
Biochemical Analysis
Biochemical Properties
3-Chloro-4-phenyl-1,2,5-thiadiazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in microbial growth, making it a potent antimicrobial agent . The compound’s interaction with enzymes often involves binding to the active site, thereby inhibiting the enzyme’s function. Additionally, this compound can interact with proteins involved in cell signaling pathways, altering their activity and leading to various cellular responses .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis by activating specific signaling pathways . It also affects gene expression by either upregulating or downregulating the expression of genes involved in cell proliferation and survival . Furthermore, this compound impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to reduced cell viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules such as enzymes and receptors, altering their activity. For instance, it can inhibit enzyme activity by binding to the enzyme’s active site, preventing substrate binding and subsequent catalysis . Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors on the cell surface, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic effect without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic pathways, leading to changes in cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . For example, the compound can be transported into cells via specific membrane transporters, leading to its accumulation in the cytoplasm or other organelles . This distribution pattern is crucial for its biological activity, as it determines the sites of action within the cell .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can exert its effects on cellular metabolism and apoptosis . The precise localization within the cell is critical for its biological activity, as it ensures that the compound interacts with its target biomolecules .
Preparation Methods
The synthesis of 3-Chloro-4-phenyl-1,2,5-thiadiazole typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction yields the desired thiadiazole derivative, which can be further purified and characterized using various analytical techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Chloro-4-phenyl-1,2,5-thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. .
Scientific Research Applications
3-Chloro-4-phenyl-1,2,5-thiadiazole has a wide range of scientific research applications:
Medicinal Chemistry: This compound is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties. .
Materials Science: This compound is used in the development of new materials with unique electronic and optical properties, such as organic semiconductors and light-emitting diodes.
Comparison with Similar Compounds
3-Chloro-4-phenyl-1,2,5-thiadiazole can be compared with other thiadiazole derivatives, such as:
- 1,2,3-Thiadiazole
- 1,2,4-Thiadiazole
- 1,3,4-Thiadiazole These compounds share the thiadiazole ring structure but differ in the positions of the sulfur and nitrogen atoms. The unique arrangement of atoms in this compound contributes to its distinct chemical and biological properties. For instance, the presence of the chlorine atom and the phenyl group enhances its reactivity and potential biological activity compared to other thiadiazole derivatives .
Properties
IUPAC Name |
3-chloro-4-phenyl-1,2,5-thiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2S/c9-8-7(10-12-11-8)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHLEAKSFDZHLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377267 | |
Record name | 3-chloro-4-phenyl-1,2,5-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5728-14-3 | |
Record name | 3-chloro-4-phenyl-1,2,5-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.